

Application Notes and Protocols: Chymotrypsin Activity Assay Using a p-Nitroanilide Substrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetylalanine 4-nitroanilide*

Cat. No.: *B556468*

[Get Quote](#)

Introduction: The Principle of Chromogenic Protease Assays

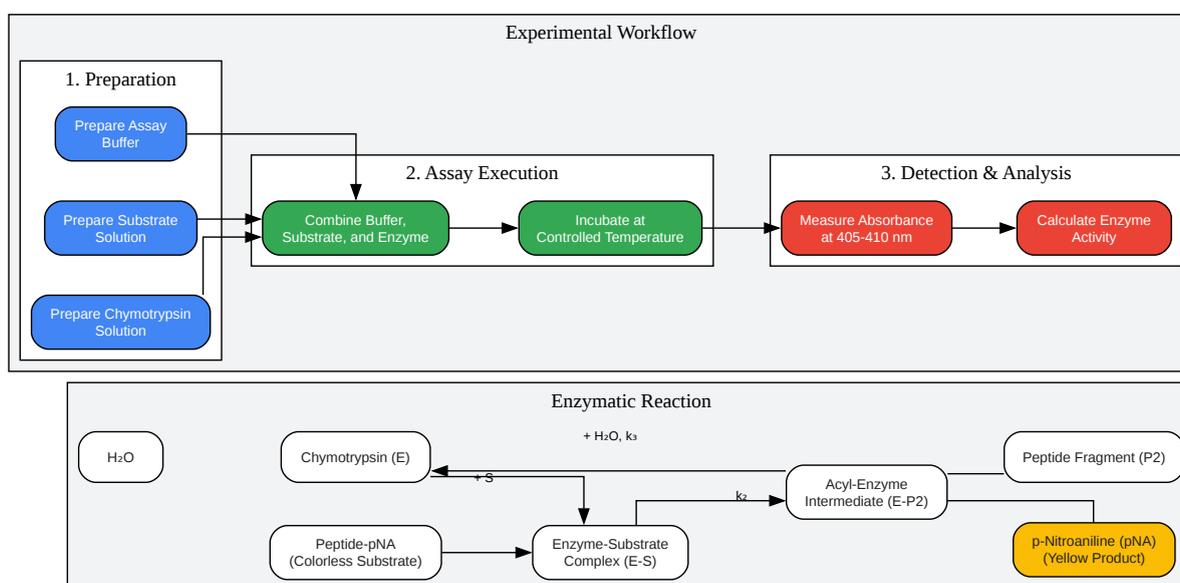
Chymotrypsin, a serine protease, plays a critical role in digestion by hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine.[1][2] Quantifying the enzymatic activity of chymotrypsin is fundamental in various research and development settings, from basic biochemical characterization to inhibitor screening in drug discovery.

This application note details a robust and widely adopted method for determining chymotrypsin activity: a spectrophotometric assay utilizing a p-nitroanilide (pNA) conjugated substrate. The core principle of this assay is elegant in its simplicity. A synthetic peptide, designed to be a specific substrate for chymotrypsin, is chemically linked to a pNA molecule.[3] This substrate conjugate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and pNA by chymotrypsin, the pNA is released.[3][4] In an aqueous solution, the liberated p-nitroaniline exhibits a distinct yellow color, which can be quantified by measuring its absorbance at a specific wavelength, typically around 405-410 nm.[4][5][6] The rate of pNA release, and therefore the rate of color development, is directly proportional to the chymotrypsin activity in the sample.[4][6]

This method offers several advantages, including high sensitivity, continuous monitoring of the reaction, and suitability for high-throughput screening formats.

The Enzymatic Reaction: A Visual Representation

The enzymatic cleavage of a p-nitroanilide substrate by chymotrypsin is a two-step process involving the formation of an acyl-enzyme intermediate.[7] First, the serine residue in the chymotrypsin active site attacks the carbonyl group of the substrate, leading to the release of p-nitroaniline. Subsequently, the acyl-enzyme intermediate is hydrolyzed to release the peptide fragment and regenerate the active enzyme.



[Click to download full resolution via product page](#)

Caption: Workflow of the chymotrypsin p-nitroanilide assay.

Materials and Reagents

Essential Equipment

- Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm. [\[4\]](#)[\[6\]](#)
- Thermostatically controlled cuvette holder or microplate incubator.
- Calibrated pipettes.
- Vortex mixer.
- pH meter.

Reagents

- α -Chymotrypsin (from bovine pancreas, e.g., Sigma-Aldrich C4129).
- N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPP-pNA) or other suitable chymotrypsin substrate (e.g., Sigma-Aldrich S7388). [\[8\]](#)[\[9\]](#)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0).
- Calcium Chloride (CaCl_2).
- Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for dissolving the substrate. [\[10\]](#)
- 1 M HCl for enzyme stock preparation and dilution. [\[4\]](#)[\[11\]](#)
- Ultrapure water.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for single cuvette assays.

Reagent Preparation

a. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

- Dissolve Trizma® base in ultrapure water to a final concentration of 50 mM.
- Add CaCl₂ to a final concentration of 20 mM.
- Adjust the pH to 8.0 at 25°C using 1 M HCl.
- Rationale: The optimal pH for chymotrypsin activity is typically around 7.8-8.3.[4][11] Calcium ions are known to stabilize the enzyme.[12]

b. Chymotrypsin Stock Solution (1 mg/mL)

- Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.[4][11]
- Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]
- Rationale: Chymotrypsin is more stable at acidic pH. Preparing a concentrated stock in dilute acid helps to prevent autolysis and maintain activity.[12]

c. Working Chymotrypsin Solution

- Immediately before use, dilute the chymotrypsin stock solution with cold 1 mM HCl to the desired final concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

d. Substrate Stock Solution (e.g., 20 mM)

- Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO or DMF to create a concentrated stock solution.[10]
- Store the stock solution at -20°C, protected from light.
- Rationale: p-Nitroanilide substrates often have poor solubility in aqueous solutions. A water-miscible organic solvent is necessary for initial solubilization.

e. Working Substrate Solution

- On the day of the assay, dilute the substrate stock solution in the Assay Buffer to the desired final concentration. A common starting point is 1 mM. The optimal substrate concentration may need to be determined by generating a Michaelis-Menten plot.

Assay Procedure (96-Well Plate Format)

Step	Action	Volume (μL)	Notes
1	Add Assay Buffer to each well.	Variable	
2	Add Working Substrate Solution to each well.	Variable	
3	(Optional) Add inhibitor or test compound.	Variable	Pre-incubate with the enzyme if necessary.
4	Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.	N/A	Ensures temperature equilibration. [11]
5	Initiate the reaction by adding the Working Chymotrypsin Solution to each well.	Variable	
6	Immediately start measuring the absorbance at 405 nm kinetically for a set period (e.g., 5-15 minutes) with readings every 30-60 seconds.	N/A	

Total reaction volume is typically 200 μL per well.

Experimental Controls are Crucial for Data Integrity:

- Blank (No Enzyme): Contains Assay Buffer and Substrate Solution. This corrects for any non-enzymatic hydrolysis of the substrate.
- Blank (No Substrate): Contains Assay Buffer and Enzyme Solution. This corrects for any background absorbance from the enzyme preparation.
- Positive Control: A known concentration of active chymotrypsin to validate the assay components and procedure.
- Inhibitor Control (Optional): A known chymotrypsin inhibitor (e.g., TPCK) can be used to confirm the specificity of the observed activity.^{[6][11]}

Data Analysis and Calculation of Enzyme Activity

- Plot Absorbance vs. Time: For each sample, plot the absorbance at 405 nm as a function of time.
- Determine the Initial Rate ($\Delta A/\text{min}$): Identify the linear portion of the curve and calculate the slope. This represents the initial reaction velocity.
- Calculate Enzyme Activity: Use the Beer-Lambert law ($A = \epsilon cl$) to convert the rate of change in absorbance to the rate of product formation.

Formula for Calculating Enzyme Activity:

$$\text{Activity (U/mL)} = (\Delta A/\text{min}) * (\text{Total Assay Volume in mL}) / (\epsilon * \text{Path Length in cm} * \text{Volume of Enzyme in mL})$$

Where:

- $\Delta A/\text{min}$ is the rate of change in absorbance at 405 nm per minute.
- ϵ (Molar Extinction Coefficient of p-nitroaniline): A commonly used value is $8,800 \text{ M}^{-1}\text{cm}^{-1}$.^[9] This value can vary slightly depending on the buffer conditions and pH.

- Path Length: For a standard 96-well plate, this is typically determined using a standard curve or provided by the instrument manufacturer. For a 1 cm cuvette, the path length is 1.

Unit Definition: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 μ mole of substrate per minute under the specified conditions.[13][14]

Troubleshooting Common Issues

Issue	Possible Cause(s)	Suggested Solution(s)
No or very low activity	Inactive enzyme	Use a fresh enzyme aliquot; ensure proper storage conditions (-80°C with CaCl ₂). [12]
Incorrect pH of assay buffer	Prepare fresh buffer and verify the pH.	
Substrate degradation	Prepare fresh substrate solution; store stock solution protected from light at -20°C.	
High background absorbance	Substrate precipitation	Ensure the substrate is fully dissolved in the organic solvent before dilution in the assay buffer. Try a lower substrate concentration.
Contaminated reagents	Use fresh, high-purity reagents and ultrapure water.	
Non-linear reaction rate	Substrate depletion	Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability	Ensure the presence of CaCl ₂ in the assay buffer; perform the assay at the optimal temperature for the enzyme.	
Product inhibition	Analyze only the initial linear phase of the reaction.	

Conclusion

The p-nitroanilide-based spectrophotometric assay is a reliable and efficient method for quantifying chymotrypsin activity. By understanding the underlying principles and carefully controlling experimental parameters, researchers can obtain accurate and reproducible data.

Adherence to proper reagent preparation, inclusion of appropriate controls, and correct data analysis are paramount for the success of this assay in various applications within academic and industrial research.

References

- Hummel, B. C. W. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. *Canadian Journal of Biochemistry and Physiology*, 37(11), 1393-1399. Retrieved from [\[Link\]](#)
- Vandermeers, A., Vandermeers-Piret, M. C., Rathé, J., & Christophe, J. (1974). Simple Automated Spectrophotometric Method for Assay of Trypsin and Chymotrypsin in Duodenal Juice. *Clinical Chemistry*, 20(7), 815-817. Retrieved from [\[Link\]](#)
- CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [\[Link\]](#)
- Tanizawa, K., & Bender, M. L. (1974). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α -chymotrypsin. *Journal of the Chemical Society, Perkin Transactions 2*, (13), 1516-1520. Retrieved from [\[Link\]](#)
- Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide. *Journal of Colloid and Interface Science*, 283(2), 539-544. Retrieved from [\[Link\]](#)
- Martin, C. J., Golubow, J., & Axelrod, A. E. (1959). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. *Biochimica et Biophysica Acta*, 34, 243-244. Retrieved from [\[Link\]](#)
- Ascenzi, P., & Menegatti, E. (2003). Kinetic studies of the effect of pH on the trypsin-catalyzed hydrolysis of N- α -benzyloxycarbonyl-L-lysine-p-nitroanilide. *Biochemistry*, 42(15), 4584-4592. Retrieved from [\[Link\]](#)
- University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α -chymotrypsin. Retrieved from [\[Link\]](#)
- ResearchGate. (2014). Can anyone assist with enzyme activity determination in Lab?. Retrieved from [\[Link\]](#)
- Liu, K. (2023). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food Chemistry, 404, 134591. Retrieved from [\[Link\]](#)
- Huhtala, P., Stenman, U. H., & Halila, H. (1987). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Journal of biochemical and biophysical methods, 14(4), 221–228. Retrieved from [\[Link\]](#)
- Tzafesta, E. D., & Varsamis, P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N- α -benzyloxycarbonyl-L-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4466-4475. Retrieved from [\[Link\]](#)
- ResearchGate. (2014). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors?. Retrieved from [\[Link\]](#)
- ResearchGate. (2021). How to calculate enzyme activity in U/ml?. Retrieved from [\[Link\]](#)
- BioVision. (n.d.). Trypsin Activity Colorimetric Assay Kit. Retrieved from [\[Link\]](#)
- eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. coachrom.com [coachrom.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. researchgate.net [researchgate.net]
- 13. α -胰凝乳蛋白酶的酶学测定程序 (EC 3.4.21.1) [sigmaaldrich.com]
- 14. Procedure for Enzymatic Assay of α -Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Chymotrypsin Activity Assay Using a p-Nitroanilide Substrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556468#protocol-for-chymotrypsin-activity-assay-using-a-p-nitroanilide-substrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com